molecular formula C8H13N3O5 B13571023 N-acetylglycylglycylglycine CAS No. 52773-70-3

N-acetylglycylglycylglycine

Cat. No.: B13571023
CAS No.: 52773-70-3
M. Wt: 231.21 g/mol
InChI Key: VCMVXKBVNGLKQR-UHFFFAOYSA-N
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Description

N-acetylglycylglycylglycine is a peptide compound composed of three glycine residues and an acetyl group attached to the N-terminus

Preparation Methods

Synthetic Routes and Reaction Conditions

N-acetylglycylglycylglycine can be synthesized through a series of peptide coupling reactions. The synthesis typically involves the following steps:

    Protection of Amino Groups: The amino groups of glycine residues are protected using a suitable protecting group, such as tert-butyloxycarbonyl (Boc).

    Coupling Reactions: The protected glycine residues are coupled sequentially using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 1-hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups are removed using acidic conditions, such as trifluoroacetic acid (TFA).

    Acetylation: The N-terminus of the peptide is acetylated using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification.

Chemical Reactions Analysis

Types of Reactions

N-acetylglycylglycylglycine can undergo various chemical reactions, including:

    Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, resulting in the formation of individual amino acids.

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide, leading to the formation of oxidized peptides.

    Substitution: The acetyl group can be substituted with other acyl groups using acylation reactions.

Common Reagents and Conditions

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis.

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are common oxidizing agents.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine are used for substitution reactions.

Major Products Formed

    Hydrolysis: Glycine and its derivatives.

    Oxidation: Oxidized peptides with modified side chains.

    Substitution: Peptides with different acyl groups at the N-terminus.

Scientific Research Applications

N-acetylglycylglycylglycine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle and in the development of peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of N-acetylglycylglycylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl group and glycine residues play a crucial role in binding to these targets, influencing their activity and function. The compound can modulate various biochemical pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-acetylglycine: A simpler compound with a single glycine residue.

    N-acetylglycylglycine: Contains two glycine residues.

    N-acetylglycylglycylglycylglycine: Contains four glycine residues.

Uniqueness

N-acetylglycylglycylglycine is unique due to its specific sequence of three glycine residues and an acetyl group. This structure imparts distinct physicochemical properties and biological activities, making it valuable for various applications.

Properties

CAS No.

52773-70-3

Molecular Formula

C8H13N3O5

Molecular Weight

231.21 g/mol

IUPAC Name

2-[[2-[(2-acetamidoacetyl)amino]acetyl]amino]acetic acid

InChI

InChI=1S/C8H13N3O5/c1-5(12)9-2-6(13)10-3-7(14)11-4-8(15)16/h2-4H2,1H3,(H,9,12)(H,10,13)(H,11,14)(H,15,16)

InChI Key

VCMVXKBVNGLKQR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

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